Ethyl 6-(piperidin-1-yl)pyridine-3-carboxylate
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Overview
Description
Ethyl 6-(piperidin-1-yl)pyridine-3-carboxylate is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . It is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published.Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The empirical formula is C11H14N2O2 .Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The structure-activity relationship showed that the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .Physical and Chemical Properties Analysis
The empirical formula of this compound is C11H14N2O2 and its formula weight is 206.24 . The melting point is 209-213 °C .Safety and Hazards
While specific safety and hazard information for Ethyl 6-(piperidin-1-yl)pyridine-3-carboxylate is not available, it’s important to handle all chemical compounds with care and take necessary precautions. For example, a similar compound, 6-(Piperidin-1-yl)pyridin-3-ylboronic acid, is known to cause serious eye irritation and may cause respiratory irritation .
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery . Therefore, the future directions of Ethyl 6-(piperidin-1-yl)pyridine-3-carboxylate could be in these areas.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to interact with their targets in various ways depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways due to their diverse therapeutic applications .
Result of Action
Piperidine derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
ethyl 6-piperidin-1-ylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)11-6-7-12(14-10-11)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVQROCFAUZJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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